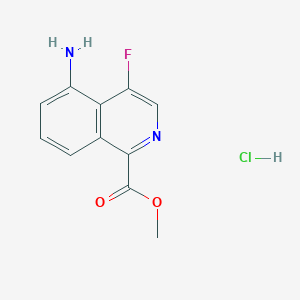
Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2260937-01-5 . It has a molecular weight of 256.66 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 5-amino-4-fluoroisoquinoline-1-carboxylate hydrochloride” and its InChI Code is "1S/C11H9FN2O2.ClH/c1-16-11(15)10-6-3-2-4-8(13)9(6)7(12)5-14-10;/h2-5H,13H2,1H3;1H" .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 256.66 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Antibacterial Potency : Certain compounds with a similar structure to Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate;hydrochloride, such as 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, show significant antibacterial activities against both Gram-positive and Gram-negative bacteria. These compounds are notably more potent than existing antibacterial agents like trovafloxacin against strains like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Synthesis and Characterization
- Synthesis of Quinoline Derivatives : Research includes the synthesis of various quinoline derivatives, which are known for their efficiency as fluorophores, widely used in biochemistry and medicine. For example, reactions involving 2-chloro-4-methylquinolines with aminobenzoic acids lead to new derivatives (Aleksanyan & Hambardzumyan, 2013).
Antiviral Activity
- Antiviral Research : Similar compounds to this compound have been synthesized and studied for their antiviral activities, although many showed no significant activity against viruses like hepatitis C and bovine viral diarrhea virus. However, certain hydrochlorides of ethyl esters of related compounds demonstrated efficacy against influenza in cell cultures and in vivo models (Ivashchenko et al., 2014).
Antitumor Activity
- Antitumor Research : Isoquinoline-1-carboxaldehyde thiosemicarbazones, with structural similarities, have been synthesized and evaluated for antineoplastic activity. Some derivatives, such as 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone, showed significant activity against leukemia in mice (Liu et al., 1995).
Fluorescence and Spectroscopy
- Fluorescence Applications : Quinoline derivatives are investigated for their properties as efficient fluorophores, useful in the study of various biological systems, especially in the context of DNA fluorophores. This includes research into their electronic structure, electronic absorption spectra, and nonlinear optical properties (Halim & Ibrahim, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
methyl 5-amino-4-fluoroisoquinoline-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2.ClH/c1-16-11(15)10-6-3-2-4-8(13)9(6)7(12)5-14-10;/h2-5H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQOENIFLCREIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C2=C1C=CC=C2N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


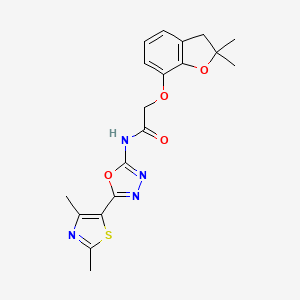
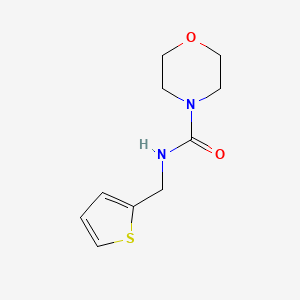
![Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2680104.png)


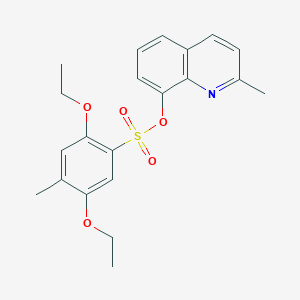
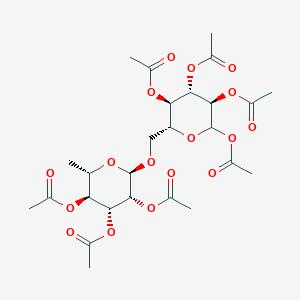
![(Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2680113.png)
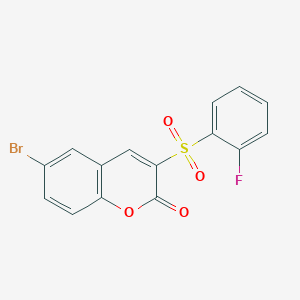
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2680116.png)
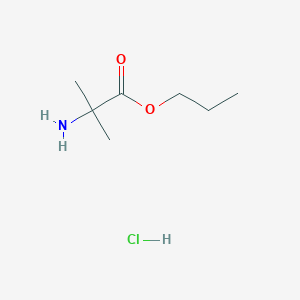
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea](/img/structure/B2680119.png)
![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2680120.png)